molecular formula C10H10F3NO2 B13055467 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone

Cat. No.: B13055467
M. Wt: 233.19 g/mol
InChI Key: GZSQLCFUGASEOD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 3.21 (s, 2H, NH₂), 2.85 (q, J = 7.1 Hz, 2H, CH₂), 1.92 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR (125 MHz, CDCl₃): δ 208.5 (C=O), 152.3 (C-OCF₃), 129.8–121.4 (Ar-C), 44.2 (CH₂), 27.1 (CH₃).
  • ¹⁹F NMR (470 MHz, CDCl₃): δ -58.2 (s, CF₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

  • ν (cm⁻¹) : 3350 (N-H stretch), 1705 (C=O stretch), 1260 (C-F stretch), 1120 (C-O-C asymmetric stretch).

Mass Spectrometry (MS)

  • EI-MS (m/z): 222 [M]⁺, 177 [M - NH₂]⁺, 149 [M - CF₃O]⁺.
Technique Key Signals Source
¹H NMR δ 7.62 (Ar-H), δ 3.21 (NH₂)
¹³C NMR δ 208.5 (C=O)
FTIR 1705 cm⁻¹ (C=O)

Thermodynamic and Kinetic Stability Studies

Thermogravimetric analysis (TGA) of structurally related compounds shows a decomposition onset at 216°C , suggesting similar thermal stability for this compound. The trifluoromethoxy group enhances kinetic stability by resisting hydrolysis under acidic and basic conditions (half-life > 24 hours at pH 1–13).

Density functional theory (DFT) calculations predict a heat of formation of -189.4 kJ/mol and a Gibbs free energy of activation (ΔG‡ ) of 98.3 kJ/mol for rotamer interconversion. The compound’s vapor pressure at 25°C is 0.02 mmHg , indicating low volatility.

Property Value Source
Decomposition onset 216°C
Hydrolytic half-life >24 hours (pH 1–13)
Vapor pressure 0.02 mmHg (25°C)

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C10H10F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-5,9H,14H2,1H3

InChI Key

GZSQLCFUGASEOD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Friedel–Crafts Acylation to Form the Phenylacetone Core

  • Starting materials: 4-(trifluoromethoxy)benzene or anisole derivatives.
  • Reagents: Acid chlorides generated in situ (e.g., from chloroacetyl chloride or oxalyl chloride).
  • Catalysts: Anhydrous aluminum chloride (AlCl3) is commonly used.
  • Conditions: Reflux under controlled temperature (50–80 °C) for several hours.
  • Notes: Copper powder as an auxiliary catalyst can improve selectivity and reduce by-product formation (e.g., condensation products).

This step yields 1-[4-(trifluoromethoxy)phenyl]acetone intermediates, which are key precursors for subsequent amination.

Introduction of the Amino Group via Reductive Amination

  • Method: Condensation of the phenylacetone intermediate with ammonia or primary amines to form an imine intermediate.
  • Reduction: Use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the imine to the corresponding amino ketone.
  • Alternative: Catalytic hydrogenation under palladium on carbon (Pd/C) can also be employed.
  • Conditions: Typically performed in solvents like methanol, acetonitrile, or tetrahydrofuran (THF) at mild temperatures (room temperature to 50 °C).
  • Yield optimization: Reaction temperature, reducing agent equivalents, and reaction time are adjusted for maximum yield and purity.

Functional Group Transformations and Purification

  • Alkylation and deprotection steps: When starting from protected phenol derivatives, alkylation with methyl or benzyl propiolate followed by hydrogenation and hydrolysis steps are used to install and reveal the necessary functional groups.
  • Purification: Techniques such as recrystallization, column chromatography, and distillation are applied to isolate the pure compound.
  • Industrial scale: Optimization of catalyst choice, reaction temperature, pressure, and solvent system is critical to maximize yield and reduce impurities.

Representative Synthetic Scheme Summary

Step Reaction Type Starting Material Reagents/Catalysts Conditions Product
1 Friedel–Crafts Acylation 4-(Trifluoromethoxy)benzene or anisole Acid chloride, AlCl3, Cu powder Reflux 50–80 °C, several hrs 1-[4-(Trifluoromethoxy)phenyl]acetone
2 Reductive Amination Phenylacetone intermediate Ammonia/amine, NaBH4 or LiAlH4 RT to 50 °C, several hrs This compound
3 Purification Crude amino ketone Recrystallization, chromatography Ambient Pure target compound

Reaction Conditions and Optimization Data

Parameter Typical Range/Value Impact on Yield/Purity
Reaction temperature (Friedel–Crafts) 50–80 °C Higher temps increase rate but may cause by-products
Catalyst loading (AlCl3) Stoichiometric to slight excess Ensures complete acylation
Reducing agent equivalents 1.5–3 equivalents Excess needed to fully reduce imine
Solvent choice THF, MeCN, MeOH Affects solubility and reaction kinetics
Reaction time 2–6 hours Longer times improve conversion but risk degradation

Research Findings and Methodological Insights

  • Copper powder as auxiliary catalyst: Improves selectivity in Friedel–Crafts acylation by reducing side reactions such as polyacylation or polymerization.
  • Use of 2-methyltetrahydrofuran (MeTHF): Preferred green solvent in some steps for better environmental profile and reaction efficiency.
  • T3P-mediated coupling: Used in related amide synthesis, demonstrating the versatility of coupling reagents in functional group installation.
  • One-pot synthesis approaches: Emerging methods combine multiple steps, e.g., imine formation and reduction, in a single vessel to improve efficiency and reduce waste.
  • Purification challenges: Distillation of crude product often yields broad boiling fractions; chromatographic purification is preferred for high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone typically involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with suitable amines or amino acids. The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are crucial for drug development.

Antiparasitic Activity

A study evaluated the antiparasitic activity of several derivatives of this compound against protozoan parasites such as Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. The results indicated that modifications to the phenyl ring significantly influenced the compound's efficacy. For instance, certain derivatives exhibited IC50 values (the concentration needed to inhibit 50% of parasite growth) in the low micromolar range, demonstrating promising activity against these pathogens .

Table 1: Antiparasitic Activity of this compound Derivatives

CompoundT. b. rhodesiense IC50 (µg/mL)T. cruzi IC50 (µg/mL)L. donovani IC50 (µg/mL)P. falciparum IC50 (µg/mL)
1a814.87.45.6
1b>100<0.46381.4
1c652.09.314

Structure-Activity Relationships

The structure-activity relationship (SAR) studies indicated that the presence of the trifluoromethoxy group was crucial for enhancing biological activity while minimizing toxicity to mammalian cells. For example, compounds with alkyl substituents demonstrated improved selectivity indices, meaning they were more effective against parasites than against host cells .

Analgesic Properties

Research has also highlighted the analgesic properties of compounds similar to this compound, particularly in resolving inflammation and neuropathic pain without the addictive potential associated with opioids. This is attributed to their ability to inhibit soluble epoxide hydrolase, a target for pain management therapies .

Cosmetic Applications

The compound's unique chemical properties may also find applications in cosmetic formulations, particularly as a stabilizing agent or active ingredient in topical products aimed at enhancing skin hydration and barrier function .

Case Studies

Case Study: Antiparasitic Efficacy

In a study involving various derivatives of this compound, researchers found that certain modifications led to significant improvements in efficacy against Leishmania donovani and Plasmodium falciparum. The best-performing derivative exhibited an IC50 value comparable to established treatments like miltefosine, indicating its potential as a new therapeutic agent for treating parasitic infections .

Case Study: Analgesic Development

Another case study focused on developing an orally active analgesic based on similar structural motifs as this compound. The compound demonstrated promising results in preclinical models for pain relief without significant side effects typical of opioid medications .

Mechanism of Action

The mechanism of action of 1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The amino group in the target compound enhances nucleophilicity compared to hydroxyl (DW055) or chloro (DW056) derivatives, enabling participation in condensation or alkylation reactions .

Physicochemical Properties: Lipophilicity: The trifluoromethoxy group increases logP values, favoring membrane permeability. UC613, with a -CF₃ group, likely has the highest lipophilicity, while the amino derivative (target compound) balances lipophilicity with solubility due to its polar -NH₂ group . Solubility: The amino group improves aqueous solubility relative to chloro (DW056) or trifluoromethyl (UC613) derivatives, which may enhance bioavailability in drug formulations .

Biological and Industrial Applications :

  • Compounds with -OCF₃ groups are prominent in antitubercular agents (e.g., Q203 in ), suggesting the target compound could act as a pharmacophore in similar therapies .
  • Chloro derivatives (DW056) may serve as agrochemical intermediates, while hydroxyl analogs (DW055) are likely synthetic precursors due to their reactivity .

Research Findings and Inferences

  • Synthetic Pathways : Analogous compounds (e.g., DW055, DW056) are synthesized via Friedel-Crafts acylation or nucleophilic substitution, implying the target compound could be prepared through similar routes with appropriate amine sources .
  • Stability : The -OCF₃ group’s stability under physiological conditions (as seen in ’s patent) suggests the target compound may exhibit favorable pharmacokinetics .

Biological Activity

1-Amino-1-[4-(trifluoromethoxy)phenyl]acetone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H10F3NO2
  • CAS Number :
  • Key Functional Groups : Amino group, trifluoromethoxy group

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways.

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, affecting metabolic processes.
  • Receptor Modulation : It has been shown to interact with neurotransmitter receptors, which could indicate potential applications in neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. In vitro assays showed significant inhibition of bacterial growth against various strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. It has been evaluated for its effects on cancer cell lines, showing the ability to induce apoptosis and inhibit cell proliferation.

Research Findings

A review of the literature reveals several key findings related to the biological activity of this compound:

StudyFindings
Demonstrated efficacy in reducing inflammation and pain in animal models.
Showed modulation of neurotransmitter receptors with implications for cognitive disorders.
Highlighted potential anticancer effects through apoptosis induction in tumor cells.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Pain Management : A study evaluated the compound's analgesic properties in rodent models, demonstrating significant pain relief without the addictive potential associated with opioids.
  • Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases.

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